Ethoxycyclohexane

Organic Synthesis Solvent Selection Distillation

Ethoxycyclohexane (cyclohexyl ethyl ether) is a colorless liquid ether with the molecular formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol. It is characterized by a cyclohexane ring substituted with an ethoxy group.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 932-92-3
Cat. No. B13971089
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthoxycyclohexane
CAS932-92-3
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCCOC1CCCCC1
InChIInChI=1S/C8H16O/c1-2-9-8-6-4-3-5-7-8/h8H,2-7H2,1H3
InChIKeyGJJASJCGLOUWAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethoxycyclohexane (CAS 932-92-3) Procurement Specifications and Baseline Characterization


Ethoxycyclohexane (cyclohexyl ethyl ether) is a colorless liquid ether with the molecular formula C₈H₁₆O and a molecular weight of approximately 128.21 g/mol . It is characterized by a cyclohexane ring substituted with an ethoxy group . Standard physicochemical data indicate a boiling point of 149 °C, a relative density of 0.864, and a refractive index of 1.435 [1]. The compound is soluble in ethanol and diethyl ether, but insoluble in water .

Why Generic 'Cyclohexane Derivative' Substitution Is Inadequate: Procurement Implications of Ethoxycyclohexane


While ethoxycyclohexane is frequently grouped under the broad descriptor of 'cyclohexane derivative' or 'organic synthesis solvent,' generic substitution within this class is a significant scientific and procurement risk. Physicochemical properties, including boiling point, density, and partition coefficient, vary substantially among cyclohexane-based analogs (e.g., cyclohexanol, cyclohexanone, methoxycyclohexane) [1][2]. These differences directly impact reaction optimization, downstream separation, and product purity profiles. Furthermore, the ether functional group's lack of hydrogen bond donor capacity dictates a fundamentally different solvation and reactivity profile compared to alcohol or ketone counterparts. Without precise, compound-specific quantitative evidence, substitution can lead to failed synthetic routes, inconsistent yields, and costly process revalidation, underscoring the need for a data-driven selection process focused on ethoxycyclohexane's distinct properties.

Quantitative Differentiation of Ethoxycyclohexane: Head-to-Head Comparator Evidence


Comparative Boiling Point: Ethoxycyclohexane vs. Methoxycyclohexane and Cyclohexanol

Ethoxycyclohexane exhibits a boiling point that is distinct from its lower and higher alkyl ether homologs, as well as from other common cyclohexane derivatives. This differentiation is critical for solvent selection, particularly in reactions where thermal conditions and post-reaction separation by distillation are key design parameters [1].

Organic Synthesis Solvent Selection Distillation Reaction Optimization

Hydrogen Bonding Capacity: A Quantitative Distinction for Solvation and Reactivity

A key differentiator for ethoxycyclohexane is its hydrogen bonding profile. As an ether, it possesses zero hydrogen bond donors and only one acceptor site, distinguishing it from alcohols like cyclohexanol which can act as both a donor and acceptor [1].

Solvation Chemistry Green Chemistry Solvent Selection Reaction Mechanism

Octanol-Water Partition Coefficient (Log Kow): Differential Environmental Fate and Solvent Power

Ethoxycyclohexane's hydrophobicity, as quantified by its Log Kow, is a central differentiator from more polar analogs like cyclohexanone. A higher Log Kow indicates greater lipophilicity, which is crucial for applications ranging from extraction efficiency to predicting environmental partitioning [1].

Environmental Fate Extraction Solvent QSAR Green Chemistry

Patent-Validated Utility as a Scaffold for Functional Fragrance and Flavor Molecules

Unlike simpler analogs like cyclohexane, which serves primarily as a non-polar solvent, ethoxycyclohexane and its substituted derivatives are explicitly claimed in patents for their organoleptic properties, specifically for augmenting or enhancing the aroma of perfumes, detergents, and fabric softeners [1].

Flavor and Fragrance Organoleptic Chemistry Patent Analysis Synthetic Intermediate

Physical State at Room Temperature: Liquid vs. Solid Handling and Formulation

The physical state at room temperature is a fundamental procurement and process parameter. Ethoxycyclohexane is a liquid, whereas its close analog, cyclohexanol, is a waxy solid with a melting point of approximately 25 °C [1].

Formulation Chemistry Solvent Selection Process Chemistry Material Handling

Reactivity Profile: Ether Stability vs. Alcohol/Ketone Reactivity

The ether functional group in ethoxycyclohexane confers a distinct stability profile relative to other common cyclohexane derivatives. Unlike cyclohexanol (alcohol) and cyclohexanone (ketone), ethoxycyclohexane is significantly less reactive towards oxidation, reduction, and nucleophilic addition under standard conditions .

Organic Synthesis Reaction Intermediate Protecting Group Chemistry Solvent Compatibility

Optimal Research and Industrial Application Scenarios for Ethoxycyclohexane Driven by Quantitative Evidence


Anhydrous and Aprotic Organic Synthesis Requiring a Mid-Boiling Ether Solvent

Ethoxycyclohexane is an excellent candidate for reactions requiring an anhydrous, non-hydrogen bond donating (aprotic) medium. Its boiling point (149 °C) offers a higher thermal window than methoxycyclohexane (133-135 °C) [1] while avoiding the protic nature and solid handling of cyclohexanol (mp ~25 °C) [2]. This makes it particularly useful for Williamson ether synthesis, reactions involving strong bases, and processes requiring an inert, mid-boiling solvent that can be easily removed by distillation without risking product decomposition from excessive heat.

Specialty Solvent for Liquid-Liquid Extraction of Hydrophobic Analytes

With an estimated Log Kow of 2.83, ethoxycyclohexane is approximately 100 times more hydrophobic than cyclohexanone (Log Kow 0.81) . This makes it a highly selective extraction solvent for isolating non-polar to moderately polar organic compounds from aqueous reaction mixtures or environmental samples. Its low water solubility minimizes solvent loss to the aqueous phase and reduces the cost of waste treatment, offering a clear operational advantage over more water-miscible or water-soluble cyclohexane derivatives.

Synthetic Intermediate in the Flavor and Fragrance (F&F) Industry

The core ethoxycyclohexane structure is a valuable building block for creating proprietary aroma chemicals. Patent literature explicitly claims substituted ethoxycyclohexanes for augmenting or enhancing the aroma of consumer products like perfumes, detergents, and fabric softeners [3]. This establishes a high-value, specialized market application for ethoxycyclohexane as a key starting material or intermediate, distinct from its use as a general-purpose solvent.

Solvent in Automated High-Throughput Experimentation (HTE) and Process Chemistry

The fact that ethoxycyclohexane is a free-flowing liquid at room temperature, in contrast to the solid cyclohexanol [2], makes it far more suitable for automated liquid handling systems used in high-throughput screening and process development. Its liquid state eliminates the need for heated solvent reservoirs or specialized solid-dispensing equipment, reducing system complexity and improving the accuracy and reproducibility of small-volume transfers.

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